4-(Benzyloxy)-2,6-difluorobenzaldéhyde

Vue d'ensemble

Description

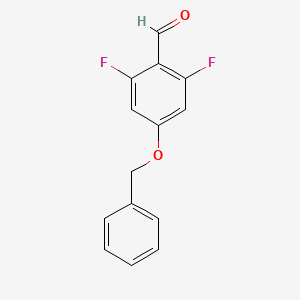

4-(Benzyloxy)-2,6-difluorobenzaldehyde is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Benzyloxy)-2,6-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2,6-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Key Properties:

- Molecular Formula : C14H12F2O2

- Molecular Weight : 252.24 g/mol

- Appearance : Typically a white solid or crystalline substance.

Synthetic Applications

The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its electrophilic nature makes it suitable for various reactions, including:

- Hydroboration Reactions : It has been observed that 4-(benzyloxy)-2,6-difluorobenzaldehyde can undergo hydroboration effectively when used with specific catalysts. This reaction is significant for synthesizing alcohols from aldehydes and ketones .

- Formation of Complex Molecules : The compound serves as a key building block in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of diaza- and thia-heterocycles, which are important in medicinal chemistry .

Case Study 1: Hydroboration of Aldehydes

In a study focusing on the hydroboration of aldehydes using benzyloxy-substituted arsoles as catalysts, 4-(benzyloxy)-2,6-difluorobenzaldehyde demonstrated remarkable reactivity. The compound achieved quantitative conversion in hydroboration reactions within 30 minutes under optimized conditions, showcasing its potential for rapid synthesis .

| Reaction Type | Catalyst Used | Conversion Rate | Time Taken |

|---|---|---|---|

| Hydroboration | Benzo-fused diaza-arsole | 100% | 30 minutes |

| Hydroboration | Benzo-fused dithia-arsole | 64% | 12 hours |

Case Study 2: Synthesis of Heterocycles

Another significant application involves the use of this compound in synthesizing heterocyclic compounds. In one experiment, a mixture containing 4-(benzyloxy)-2,6-difluorobenzaldehyde was reacted with sodium hydrogencarbonate at elevated temperatures to yield complex heterocycles with notable yields .

| Reaction Conditions | Yield (%) | Product Identified |

|---|---|---|

| Sodium hydrogencarbonate at 50°C for 16h | 21% | Regioisomeric mixture of heterocycles |

Material Science Applications

Beyond synthetic organic chemistry, 4-(benzyloxy)-2,6-difluorobenzaldehyde finds applications in material science. Its derivatives have been explored for use in:

- Fluorescent Materials : The compound's structural features allow it to be incorporated into fluorescent materials used in sensors and optoelectronic devices.

- Polymer Chemistry : It serves as a functional monomer in the synthesis of polymers with tailored properties for specific applications.

Mécanisme D'action

Target of Action

It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol , which is known to target melanocytes in the skin .

Mode of Action

Monobenzone is proposed to increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

Monobenzone, a similar compound, is known to affect the melanin synthesis pathway . It is proposed that it increases the excretion of melanin from the melanocytes .

Result of Action

Based on the action of monobenzone, we can infer that it may cause a decrease in melanin production, leading to depigmentation .

Analyse Biochimique

Biochemical Properties

4-(Benzyloxy)-2,6-difluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the aldehyde group of 4-(Benzyloxy)-2,6-difluorobenzaldehyde, which can undergo oxidation or reduction reactions. Additionally, the benzyloxy group may participate in nucleophilic substitution reactions, further influencing the compound’s biochemical properties .

Cellular Effects

The effects of 4-(Benzyloxy)-2,6-difluorobenzaldehyde on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Benzyloxy)-2,6-difluorobenzaldehyde can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(Benzyloxy)-2,6-difluorobenzaldehyde exerts its effects through various mechanisms. One primary mechanism involves the binding of the aldehyde group to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, 4-(Benzyloxy)-2,6-difluorobenzaldehyde may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to the observed cellular effects .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Benzyloxy)-2,6-difluorobenzaldehyde in laboratory settings are crucial factors that influence its temporal effects. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. In in vitro studies, the long-term effects of 4-(Benzyloxy)-2,6-difluorobenzaldehyde on cellular function have been observed, with some studies reporting sustained changes in cell signaling and metabolism. In in vivo studies, the compound’s stability and degradation rate can significantly impact its overall effectiveness and safety .

Dosage Effects in Animal Models

The effects of 4-(Benzyloxy)-2,6-difluorobenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, 4-(Benzyloxy)-2,6-difluorobenzaldehyde may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on the organism .

Metabolic Pathways

4-(Benzyloxy)-2,6-difluorobenzaldehyde is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidoreductases, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 4-(Benzyloxy)-2,6-difluorobenzaldehyde may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 4-(Benzyloxy)-2,6-difluorobenzaldehyde within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 4-(Benzyloxy)-2,6-difluorobenzaldehyde may localize to particular cellular compartments, influencing its accumulation and activity. The distribution pattern of the compound can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-(Benzyloxy)-2,6-difluorobenzaldehyde plays a significant role in determining its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-(Benzyloxy)-2,6-difluorobenzaldehyde can influence its interactions with biomolecules and its overall impact on cellular processes .

Activité Biologique

4-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS No. 918524-93-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C15H12F2O

Molecular Weight: 250.25 g/mol

Structural Characteristics:

- The compound features a benzaldehyde moiety substituted with a benzyloxy group and two fluorine atoms at the 2 and 6 positions on the aromatic ring.

Research indicates that 4-(benzyloxy)-2,6-difluorobenzaldehyde exhibits significant biological activity through its inhibition of acetyl-CoA carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism by converting acetyl-CoA to malonyl-CoA, which is a key regulatory step in lipid synthesis and oxidation. Inhibition of this enzyme leads to:

- Increased Fatty Acid Oxidation: By reducing malonyl-CoA levels, the compound promotes fatty acid oxidation in liver and muscle tissues.

- Decreased Lipid Synthesis: The suppression of de novo lipogenesis can lead to reduced triglyceride levels in adipose tissue and liver.

- Potential Therapeutic Applications: These mechanisms suggest potential applications in treating metabolic disorders such as obesity, diabetes, and hyperlipidemia .

In Vitro Studies

- ACC Inhibition:

- Anticancer Properties:

Case Studies

- Metabolic Syndrome Treatment:

- Cancer Cell Line Research:

Toxicological Profile

The toxicological assessment of 4-(benzyloxy)-2,6-difluorobenzaldehyde indicates that it does not exhibit significant acute toxicity or carcinogenicity at low concentrations. However, comprehensive toxicological studies are still required to fully understand its safety profile .

Comparative Analysis with Related Compounds

| Compound Name | ACC Inhibition | Anticancer Activity | Other Biological Effects |

|---|---|---|---|

| 4-(Benzyloxy)-2,6-difluorobenzaldehyde | Yes | Moderate | Improved insulin sensitivity |

| 4-(Benzyloxy)benzaldehyde | Yes | Low | Antibacterial properties |

| 2,6-Difluorobenzaldehyde | Moderate | Low | Minimal metabolic effects |

Propriétés

IUPAC Name |

2,6-difluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTBPFVUDIRJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702277 | |

| Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918524-93-3 | |

| Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.